4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid
Overview
Description
4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid (MTTCA) is a compound belonging to the family of thiazole carboxylic acids. It is a colorless solid that has been investigated for its potential applications in various scientific research areas. MTTCA has been found to possess a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid has been investigated for its potential applications in various scientific research areas. For example, it has been used in the synthesis of a novel series of thiazole-based derivatives, which have been evaluated for their anti-inflammatory and antimicrobial activities. This compound has also been used in the synthesis of a novel series of thiazole-based derivatives which have been evaluated for their anticancer activities. Additionally, this compound has been used in the synthesis of a novel series of thiazole-based derivatives which have been evaluated for their antioxidant activities.
Mechanism of Action
Target of Action
It shares structural similarities with the compound mescaline, a naturally occurring psychedelic protoalkaloid . Mescaline is known to interact with various neurotransmitter receptors, particularly serotonin receptors .
Mode of Action
Based on its structural similarity to mescaline, it may interact with its targets in a similar manner . Mescaline is known to bind to and activate serotonin receptors, leading to altered neurotransmission and resulting in its hallucinogenic effects .
Biochemical Pathways
Mescaline, a structurally similar compound, is known to affect the serotonergic pathways . Activation of these pathways can lead to a cascade of downstream effects, including altered mood, perception, and cognition .
Result of Action
Based on its structural similarity to mescaline, it may have similar effects, including altered neurotransmission and changes in perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Advantages and Limitations for Lab Experiments
4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a convenient compound to use in research. Additionally, it has been found to possess a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in certain situations.
Future Directions
There are several potential future directions for 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid research. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify other potential biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in other areas, such as drug design and development. Finally, further research could be conducted to identify more efficient and cost-effective methods for synthesizing this compound.
properties
IUPAC Name |
4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-7-12(14(16)17)21-13(15-7)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAHEEXALIVZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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